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Abstract

Chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus L. (Greater
Celandine), has a long history in traditional medicine.[1][2] Its hydrochloride salt is often utilized
in research to enhance solubility. Modern pharmacological studies have revealed that
Chelidonine hydrochloride possesses a broad spectrum of biological activities, including
potent anticancer, anti-inflammatory, antimicrobial, and neuro-active properties.[3][4] This
technical guide provides an in-depth overview of the multifaceted biological activities of
Chelidonine hydrochloride, focusing on its molecular mechanisms, quantitative efficacy, and
the experimental protocols used for its evaluation. The information is curated to support
researchers and professionals in the fields of pharmacology and drug development.

Anticancer Activity

Chelidonine hydrochloride exhibits significant cytotoxic and anti-proliferative effects across a
wide range of cancer cell lines.[4] Its anticancer activity is primarily mediated through the
induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes.[5][6]

Mechanisms of Action

 Induction of Apoptosis: Chelidonine is a potent inducer of programmed cell death (apoptosis)
in malignant cells.[2][4] In pancreatic cancer cells, it upregulates the p53 and GADD45a
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signaling pathways, leading to increased expression of p21 and subsequent cleavage of
caspase-3, a key executioner of apoptosis.[7][8] In melanoma and gastric carcinoma cells,
apoptosis is also facilitated through caspase-dependent pathways.[5][9] Furthermore,
chelidonine can trigger apoptosis by generating reactive oxygen species (ROS), causing
DNA fragmentation and altering the mitochondrial membrane potential.[10]

o Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, primarily
at the G2/M phase.[6][10][11] This is achieved by disrupting microtubule polymerization and
downregulating the expression of key cell cycle proteins such as Cdkl1 and cyclin B1.[9][10]
In some cases, prolonged M phase arrest can lead to mitotic slippage and cell death.[9]

« Inhibition of Malignancy: In melanoma cells, chelidonine has been shown to suppress
migration and invasion by attenuating the epithelial-mesenchymal transition (EMT) process.
[5] It also enhances the antitumor effect of other chemotherapeutic agents, such as
lenvatinib in hepatocellular carcinoma cells, by inhibiting EMT.[12]

Key Signhaling Pathways in Anticancer Activity

Chelidonine modulates several critical signaling pathways to exert its anticancer effects.

e p53/GADDA45a Pathway: In pancreatic cancer, chelidonine activates the tumor suppressor
p53 and the DNA damage-inducible gene GADDA45a. This activation forms a positive
feedback loop, stabilizing p53 and promoting the expression of cell cycle inhibitors like p21,
ultimately leading to apoptosis.[7]
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Chelidonine-induced apoptosis via the p53/GADD45a pathway.[7]

o TLRA4/NF-kB and PI3K/AKT Pathways: In melanoma, chelidonine inactivates both the Toll-
like receptor 4 (TLR4)/NF-kB and the PI3K/AKT signaling pathways.[5][13] Downregulation
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of these pathways, which are crucial for cell survival and proliferation, contributes to the
observed inhibition of melanoma cell malignancy.[5][13]
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Inhibition of melanoma malignancy by Chelidonine.[5][13]

Quantitative Anticancer Data

The cytotoxic and anti-proliferative effects of Chelidonine are often quantified by ICso (half-
maximal inhibitory concentration) or ECso (half-maximal effective concentration) values.
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Cell Line Cancer Type Parameter Value (pM) Citation
Hepatocellular

MHCC97-H ) ICso0 7.72 [12]
Carcinoma
Hepatocellular

LM-3 _ ICso0 6.34 [12]
Carcinoma
Head and Neck

FaDu ECso 1.0 [14]
Sqguamous Cell
Head and Neck

HLaC78 ECso 1.6 [14]
Squamous Cell

MEL270 Melanoma - 0.5-5.0 [5][13]

Co18 Melanoma - 0.5-5.0 [51[13]
Pancreatic

BxPC-3 - 0.5-5.0 [7]
Cancer
Pancreatic

MIA PaCa-2 - 05-5.0 [7]
Cancer
Gastric

SGC-7901 ) - 10.0 [9]
Carcinoma

*Significant

inhibition of cell

viability observed

in this

concentration

range.

Concentration

used to induce
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Anti-inflammatory Activity
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Chelidonine hydrochloride demonstrates potent anti-inflammatory properties both in vitro and
in vivo.[3] Its primary mechanism involves the modulation of the NF-kB signaling pathway, a
central regulator of inflammation.[15][16]

Mechanism of Action

Chelidonine suppresses inflammatory responses by inhibiting the production of key pro-
inflammatory mediators. In macrophages and other cell types, it significantly reduces the
lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E2 (PGE2),
tumor necrosis factor-alpha (TNF-a), and interleukin-6 (IL-6).[3][10][16] This is achieved by
downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2
(COX-2).[3]

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of chelidonine are predominantly linked to the inhibition of the
TLR4/NF-kB pathway.[3][16] Upon stimulation by agents like LPS or TNF-a, this pathway is
activated. Chelidonine intervenes by inhibiting the phosphorylation and subsequent
degradation of IkBa, the inhibitory protein of NF-kB.[3][15] This action prevents the nuclear
translocation of the p65 subunit of NF-kB, thereby blocking the transcription of numerous pro-
inflammatory genes.[3][15]
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Chelidonine's inhibition of the NF-kB signaling pathway.[3][15]

Antimicrobial Activity

Extracts of Chelidonium majus and its purified alkaloids, including chelidonine, exhibit notable
antimicrobial activity.[17][18]
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Spectrum of Activity

Chelidonine is active against various pathogens:

o Bacteria: It shows efficacy against Gram-positive bacteria such as Staphylococcus aureus
and Enterococcus faecalis.[17] It has also demonstrated inhibitory effects against the Gram-
negative bacterium Escherichia coli.[19]

e Fungi: Strong antifungal activity has been observed against Candida species, including
Candida albicans.[17][20]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial

effectiveness.
Organism Activity MIC Citation
Candida albicans Antifungal 62.5 mg/L [19][20]

Gram-positive ) )
Antibacterial 31.25 - 62.5 mg/L [17]
pathogens

Refers to C. majus
MeOH extracts where
chelidonine is a major

component.

Other Biological Activities
Cholinesterase Inhibition

Chelidonine acts as a reversible inhibitor of both acetylcholinesterase (AChE) and
butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter
acetylcholine.[1][2][21] This activity suggests potential applications in neurological conditions
where cholinergic transmission is impaired.[2]
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Enzyme Source ICs0 (M) Citation
Acetylcholinesterase

Human 26.8 [22][23]
(AChE)
Butyrylcholinesterase

Human 31.9 [22][23]

(BUChE)

Experimental Protocols

The evaluation of Chelidonine hydrochloride's biological activities involves a range of

standard laboratory techniques.
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A typical workflow for in vitro anticancer drug screening.

Cell Viability and Proliferation Assay (MTT Assay)

o Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into 96-well plates and allow them to
adhere overnight.[14]

o Treatment: Replace the culture medium with fresh medium containing increasing
concentrations of Chelidonine hydrochloride (e.g., 0.1 to 10 uM) and a vehicle control
(e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][14]

o MTT Addition: Remove the treatment medium and add 100 pL of fresh medium containing 1
mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[14]

e Solubilization: Remove the MTT-containing medium and add 100 pL of a solubilizing agent
(e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

o Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate
reader. The amount of formazan dye is proportional to the number of viable cells.[14]

Western Blot Analysis

o Cell Lysis: Treat cells with Chelidonine hydrochloride for the desired time. Lyse the cells in
a suitable buffer (e.g., Tris-HCI) containing a protease inhibitor cocktail.[7]

» Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).[7]

o Electrophoresis: Denature and separate equal amounts of protein (e.g., 30 pg) on an SDS-
polyacrylamide gel (e.g., 12% SDS-PAGE).[7]

» Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[7]

» Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g.,
5% non-fat milk) to prevent non-specific binding. Incubate the membrane with primary
antibodies specific to the proteins of interest (e.g., p53, cleaved caspase-3, 3-actin)
overnight at 4°C.
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e Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an
enhanced chemiluminescence (ECL) detection system. Normalize band densities to a
loading control like 3-actin.[7]

Apoptosis Assay (Annexin V/Propidium lodide Staining)

o Cell Treatment: Culture and treat cells with Chelidonine hydrochloride as described for the
viability assay.

o Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

» Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V
and propidium iodide (PI) to the cell suspension.

o Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the stained cells using a flow
cytometer. Early apoptotic cells will be Annexin V positive and Pl negative, while late
apoptotic/necrotic cells will be positive for both stains.[7][8]

Conclusion

Chelidonine hydrochloride is a pharmacologically versatile alkaloid with well-documented
biological activities. Its potent anticancer effects are driven by the induction of apoptosis and
cell cycle arrest through the modulation of key signaling pathways, including p53, NF-kB, and
PI3K/AKT. Its significant anti-inflammatory activity, primarily through the inhibition of the NF-kB
pathway, highlights its potential for treating inflammatory disorders. Furthermore, its
antimicrobial and cholinesterase-inhibiting properties broaden its therapeutic potential. The
comprehensive data and established protocols presented in this guide serve as a valuable
resource for the scientific community, encouraging further investigation into the clinical
applications of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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